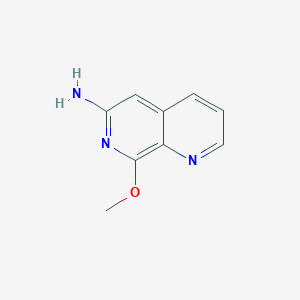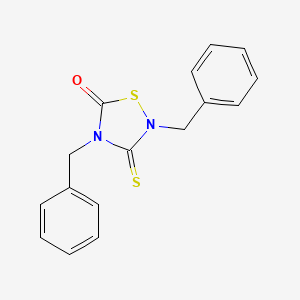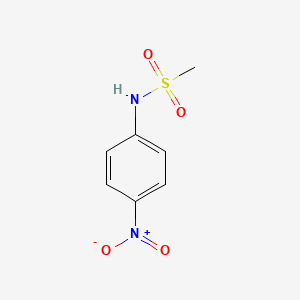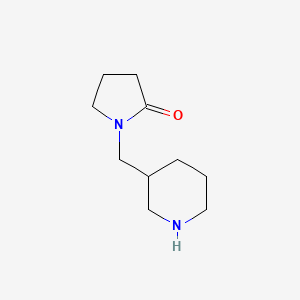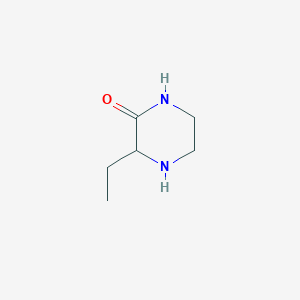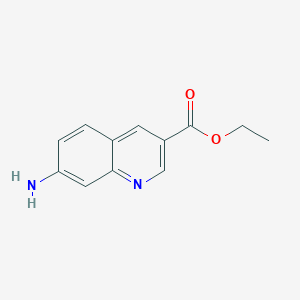
Ethyl-7-Aminochinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 7-aminoquinoline-3-carboxylate, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl 7-aminoquinoline-3-carboxylate is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 7-aminoquinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-aminoquinoline-3-carboxylate include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .
Wissenschaftliche Forschungsanwendungen
Antimalaria-Aktivität
Chinolinderivate, einschließlich Ethyl-7-Aminochinolin-3-carboxylat, haben antimalarielle Eigenschaften gezeigt . Sie bilden eine wichtige Klasse von heterocyclischen Verbindungen für die Entwicklung neuer Medikamente im Kampf gegen Malaria.
Antitumor-Aktivität
Chinolinverbindungen haben im Bereich der Krebsforschung vielversprechend gezeigt . Ihre einzigartige Struktur ermöglicht es ihnen, mit Krebszellen auf eine Weise zu interagieren, die das Wachstum hemmen oder sogar die Zellen abtöten kann.
Antibakterielle Aktivität
Chinolinderivate haben antibakterielle Eigenschaften gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika, insbesondere in Zeiten zunehmender Antibiotikaresistenz.
Antifungal-Aktivität
Ähnlich wie ihre antibakteriellen Eigenschaften weisen Chinolinverbindungen auch antifungale Aktivitäten auf . Dies könnte besonders nützlich sein bei der Behandlung von Pilzinfektionen, die gegen aktuelle Antimykotika resistent sind.
Entzündungshemmende und Analgetische Aktivitäten
Es wurde festgestellt, dass Chinolinverbindungen entzündungshemmende und analgetische (schmerzlindernde) Aktivitäten aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen.
Kardiovaskuläre Aktivität
Chinolinverbindungen haben sich als vielversprechend in der Behandlung von Herz-Kreislauf-Erkrankungen erwiesen . Ihre einzigartigen Eigenschaften könnten genutzt werden, um neue Medikamente für Herzerkrankungen und andere Herz-Kreislauf-Erkrankungen zu entwickeln.
Aktivität des Zentralnervensystems
Chinolinverbindungen haben sich als vielversprechend in der Behandlung von Erkrankungen des Zentralnervensystems erwiesen . Ihre einzigartigen Eigenschaften könnten genutzt werden, um neue Medikamente für neurologische Erkrankungen zu entwickeln.
Synthese anderer Verbindungen
Chinolinverbindungen, einschließlich this compound, können zur Synthese anderer komplexer organischer Verbindungen verwendet werden . Dies macht sie wertvoll in verschiedenen Bereichen der Forschung und industriellen Chemie.
Safety and Hazards
While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .
Zukünftige Richtungen
Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Wirkmechanismus
Target of Action
Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Eigenschaften
IUPAC Name |
ethyl 7-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSELQOYSUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432202 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339290-20-9 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

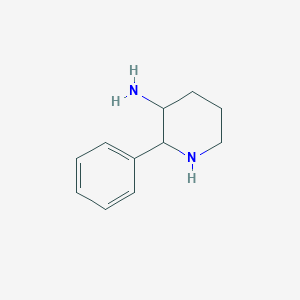
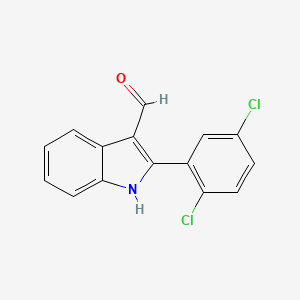

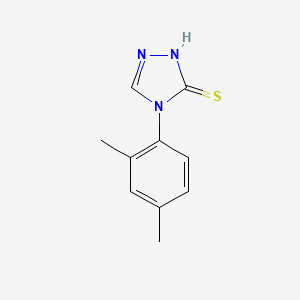

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
